molecular formula C16H14BrClFN3O2S2 B4383069 5-BROMO-N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE

5-BROMO-N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE

Cat. No.: B4383069
M. Wt: 478.8 g/mol
InChI Key: XUUFWLQNQQBDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-BROMO-N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of bromine, chlorine, fluorine, and sulfur atoms, making it a versatile candidate for various chemical reactions and applications.

Properties

IUPAC Name

5-bromo-N-[1-[(2-chloro-4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClFN3O2S2/c1-9-16(21-26(23,24)15-6-5-14(17)25-15)10(2)22(20-9)8-11-3-4-12(19)7-13(11)18/h3-7,21H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUFWLQNQQBDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=C(C=C2)F)Cl)C)NS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process is known for its mild reaction conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5-BROMO-N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 5-BROMO-N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-BROMO-N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE apart is its unique combination of halogen atoms and the thiophenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-BROMO-N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
5-BROMO-N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.